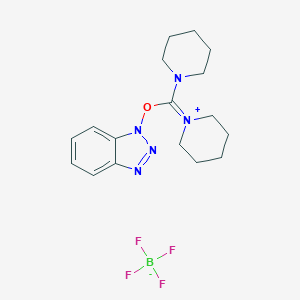

(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate

Descripción general

Descripción

(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate is a chemical compound widely used in organic synthesis, particularly in peptide coupling reactions. It is known for its efficiency and stability, making it a valuable reagent in various chemical processes. The compound is characterized by its molecular formula C17H24BF4N5O and a molecular weight of 401.21 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate typically involves the reaction of benzotriazole with dipiperidinocarbenium and tetrafluoroboric acid. The process is carried out under controlled conditions to ensure high purity and yield. The reaction is usually performed in an organic solvent such as acetonitrile, and the product is purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: (Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate is primarily involved in peptide coupling reactions. It acts as a coupling reagent, facilitating the formation of peptide bonds between amino acids. The compound can also participate in substitution reactions, where it replaces a leaving group in a substrate molecule .

Common Reagents and Conditions: The compound is often used in conjunction with other reagents such as N,N-diisopropylethylamine (DIPEA) and hydroxybenzotriazole (HOBt) to enhance the efficiency of peptide coupling reactions. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the specific requirements of the synthesis .

Major Products Formed: The primary products formed from reactions involving this compound are peptides and peptide derivatives. These products are crucial in the development of pharmaceuticals, biochemicals, and other specialized organic compounds .

Aplicaciones Científicas De Investigación

(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate has a wide range of applications in scientific research:

Chemistry: In organic chemistry, it is used as a coupling reagent for the synthesis of peptides and other complex molecules. Its stability and efficiency make it a preferred choice for researchers working on peptide synthesis .

Biology: The compound is used in the synthesis of biologically active peptides, which are essential in studying protein functions and interactions. It also plays a role in the development of peptide-based drugs .

Medicine: In medicinal chemistry, this compound is used to synthesize peptide drugs and other therapeutic agents. Its ability to facilitate the formation of peptide bonds is crucial in the development of new medications .

Industry: The compound is employed in the large-scale production of peptides and peptide derivatives, which are used in various industrial applications, including the manufacture of pharmaceuticals and biochemicals .

Mecanismo De Acción

The mechanism of action of (Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate involves the activation of carboxyl groups in amino acids, facilitating the formation of peptide bonds. The compound forms an active ester intermediate, which then reacts with an amino group to form the peptide bond. This process is highly efficient and minimizes the formation of side products .

Comparación Con Compuestos Similares

- O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU)

- O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU)

- O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

Comparison: Compared to these similar compounds, (Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate offers unique advantages such as non-hygroscopic properties and the absence of cytotoxic reaction products. This makes it particularly suitable for sensitive applications in peptide synthesis and pharmaceutical development .

Actividad Biológica

(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate, commonly referred to as a peptide coupling reagent, has garnered attention in organic synthesis due to its unique chemical properties and biological activities. This compound is primarily utilized for the synthesis of peptides and other bioactive molecules, showcasing significant potential in pharmaceutical applications.

- Molecular Formula : C17H24BF4N5O

- Molecular Weight : 401.21 g/mol

- CAS Number : 136605-16-8

- Solubility : Soluble in acetonitrile; non-hygroscopic.

- Storage Conditions : Recommended storage at 2-8°C.

The compound operates primarily as a coupling reagent in peptide synthesis, facilitating the formation of amide bonds between carboxylic acids and amines. Its high reactivity allows for efficient coupling with minimal racemization, which is crucial for maintaining the biological activity of synthesized peptides.

1. Peptide Synthesis Efficiency

Research indicates that this compound enhances the efficiency of peptide synthesis. A study by Kim et al. (1988) demonstrated that derivatives of benzotriazol-1-yl are effective in preparing amides with reduced racemization, which is vital for producing biologically active peptides .

2. Antifungal Properties

Dabhade (2013) explored the antifungal activity of benzotriazole derivatives, including this compound. The findings suggest that it may possess significant antifungal properties, making it a candidate for pharmaceutical development against fungal infections .

3. Corrosion Inhibition

Babić-Samardžija and Hackerman (2005) investigated the use of benzotriazole derivatives as corrosion inhibitors in acidic environments. Their results indicated that these compounds could effectively inhibit corrosion processes, which could have implications for industrial applications .

4. Toxicological Considerations

Despite its beneficial applications, this compound is classified as hazardous. It can cause skin irritation and serious eye irritation upon contact . Therefore, safety protocols must be adhered to when handling this compound.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Kim et al. (1988) | Peptide Synthesis | Demonstrated reduced racemization in amide formation using benzotriazol derivatives. |

| Dabhade (2013) | Antifungal Activity | Identified potential antifungal properties in benzotriazole derivatives. |

| Babić-Samardžija & Hackerman (2005) | Corrosion Inhibition | Showed effectiveness as a corrosion inhibitor in acidic media. |

Propiedades

IUPAC Name |

1-[piperidin-1-ium-1-ylidene(piperidin-1-yl)methoxy]benzotriazole;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N5O.BF4/c1-5-11-20(12-6-1)17(21-13-7-2-8-14-21)23-22-16-10-4-3-9-15(16)18-19-22;2-1(3,4)5/h3-4,9-10H,1-2,5-8,11-14H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPFIFDGGXFLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CCN(CC1)C(=[N+]2CCCCC2)ON3C4=CC=CC=C4N=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BF4N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583393 | |

| Record name | 1-{[(1H-Benzotriazol-1-yl)oxy](piperidin-1-yl)methylidene}piperidin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136605-16-8 | |

| Record name | 1-{[(1H-Benzotriazol-1-yl)oxy](piperidin-1-yl)methylidene}piperidin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.